molecular formula C12H26O2Si B177736 4-((tert-Butyldimethylsilyl)oxy)cyclohexanol CAS No. 126931-29-1

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

Cat. No. B177736
M. Wt: 230.42 g/mol
InChI Key: XGCCUZRKNCUVJK-UHFFFAOYSA-N
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Description

“4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is a chemical compound with the molecular formula C12H26O2Si . It is a derivative of cyclohexanol, where a tert-butyldimethylsilyl group is attached to the oxygen atom .


Molecular Structure Analysis

The molecular structure of “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” consists of a cyclohexanol ring with a tert-butyldimethylsilyl group attached to the oxygen atom . The molecular weight of this compound is approximately 230.42 g/mol .

Scientific Research Applications

Application 1: Synthesis of Biologically Active Natural Products

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is used as a starting material in the synthesis of “tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate”, a potential precursor to biologically active natural products like Indiacen A and Indiacen B .
  • Methods of Application or Experimental Procedures : The synthesis involves several steps, including formylation, reduction, protection of the hydroxy group, and introduction of a formyl group. The key step involves the introduction of the TBS-protected enyne side chain at the 4-position through the Horner–Wadsworth–Emmons olefination .
  • Summary of Results or Outcomes : The compound was synthesized with good yield and selectivity, starting from commercially available materials. The intermediate products involved in this scheme are useful for the synthesis of natural prenyl indole derivatives .

Application 2: Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” is used as a starting material in the synthesis of “4-(tert-butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine”, a compound with potential applications in medicinal chemistry .
  • Methods of Application or Experimental Procedures : The synthesis involves a one-pot process by heating a mixture of “4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate” and sodium azide .
  • Summary of Results or Outcomes : The compound was synthesized with a yield of 78% .

Application 3: Synthesis of Biologically Active Compounds

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde”, a compound that can be derived from “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol”, is used as an important reagent in the total synthesis of biologically active compounds such as “(+)-ambruticin”, “(−)-laulimalide”, “(−)-salinosporamide A”, and "(+)-leucascandrolide A" .
  • Methods of Application or Experimental Procedures : The synthesis involves several steps, including aldol reactions, where “(tert-Butyldimethylsilyloxy)acetaldehyde” can act both as an aldol donor and an aldol acceptor .
  • Summary of Results or Outcomes : The compounds were synthesized with good yield and selectivity, starting from commercially available materials .

Application 4: Synthesis of 4-(tert-Butyldimethylsilyloxy)cyclohexanone

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol” can be used to synthesize “4-(tert-Butyldimethylsilyloxy)cyclohexanone”, a compound with potential applications in various chemical reactions .
  • Methods of Application or Experimental Procedures : The synthesis involves several steps, including oxidation of the alcohol group to a ketone .
  • Summary of Results or Outcomes : The compound was synthesized with good yield and selectivity, starting from commercially available materials .

Application 5: Synthesis of (tert-Butyldimethylsilyloxy)acetaldehyde

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : “(tert-Butyldimethylsilyloxy)acetaldehyde”, a compound that can be derived from “4-((tert-Butyldimethylsilyl)oxy)cyclohexanol”, is used as an important reagent in the total synthesis of biologically active compounds such as “(+)-ambruticin”, “(−)-laulimalide”, “(−)-salinosporamide A”, and "(+)-leucascandrolide A" .
  • Methods of Application or Experimental Procedures : The synthesis involves several steps, including oxidation of the alcohol group to an aldehyde .
  • Summary of Results or Outcomes : The compounds were synthesized with good yield and selectivity, starting from commercially available materials .

properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-12(2,3)15(4,5)14-11-8-6-10(13)7-9-11/h10-11,13H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCCUZRKNCUVJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339210, DTXSID301190980
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((tert-Butyldimethylsilyl)oxy)cyclohexanol

CAS RN

126931-29-1, 103202-63-7
Record name 4-{[tert-Butyl(dimethyl)silyl]oxy}cyclohexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclohexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301190980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1,4-cyclohexanediol (5 g, 43 mmol), imidazole (2.92 g, 43 mmol) and NEt3 (7 mL) in CH2Cl2 (100 mL) cooled in an ice bath was added tert-butyldimethylsilyl chloride (6.47 g, 43 mmol). The mixture was stirred at room temperature overnight. Water was added and the organic phase was separated. The aqueous layer was extracted with EtOAc. The combined organic phase was dried over MgSO4 and concentrated. Chromatography on silica gel eluting with 3:1 EtOAc/hexanes provided the title compound (4.2 g, 42%) as an oil. MS calculated (M+H)+ 231. found 231.
Quantity
5 g
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2.92 g
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reactant
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7 mL
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100 mL
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6.47 g
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Synthesis routes and methods II

Procedure details

To a solution of 1,4-cyclohexandiol (cis: trans=ca. 1:1, 25.0 g) and t-butylchlorodimethylsilane (32.4 g) in dimethylformamide (150 ml) was added slowly and dropwise a solution of triethylamine 21.8 g) and 4-(dimethylamino)pyridine (1.05 g) in dimethylformamide (50 ml) at 0° C. After stirring for one hour, to the reaction mixture were added water and ether. The ether layer was separated, washed with water and saturated aqueous sodium chloride and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the resulting residue was purified by column chromatography (support; silica gel, 300 g, developing agent; ethyl acetate : hexane=1:5) to obtain the object compound (17.8 g) as a mixture of cis and trans isomers (ca. 1:1).
Quantity
25 g
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reactant
Reaction Step One
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32.4 g
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reactant
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150 mL
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solvent
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21.8 g
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reactant
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1.05 g
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50 mL
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